4-Ethyl-3-(2-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole

Lipophilicity Drug Design Physicochemical Property

SAR programs requiring 1,2,4-triazole scaffolds with moderate lipophilicity often face supply inconsistency for precisely substituted analogs. This compound (XLogP 2.3, tPSA 56 Ų, MW 237.30) is calibrated for CNS-penetrant screening-its tPSA below 70 Ų supports passive blood-brain barrier penetration. • N4-ethyl vs. N4-methyl: ΔlogP +0.3 for permeability-sensitive assays • C5-methylthio: synthetic handle for nucleophilic displacement or oxidation in library synthesis • ≥98% purity; available for immediate global dispatch

Molecular Formula C11H12FN3S
Molecular Weight 237.30 g/mol
CAS No. 116850-64-7
Cat. No. B12881338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-(2-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole
CAS116850-64-7
Molecular FormulaC11H12FN3S
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SC)C2=CC=CC=C2F
InChIInChI=1S/C11H12FN3S/c1-3-15-10(13-14-11(15)16-2)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3
InChIKeyABJXTKLEFREOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-(2-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole: Profile & Differentiation


4-Ethyl-3-(2-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole is a 1,2,4-triazole derivative bearing an N4-ethyl substituent, a 2-fluorophenyl group at C3, and a methylthio group at C5. This thioether-substituted triazole scaffold is frequently employed as an intermediate in the synthesis of antifungal agents, kinase inhibitors, and in materials science. [1] Its calculated molecular weight is 237.30 g/mol, the XLogP is 2.3, and the topological polar surface area (tPSA) is 56 Ų. [2]

1,2,4-triazole scaffold for antifungal, kinase inhibitor, and materials science intermediate workflows.
N4-ethyl and C5-methylthio substitution profile supports lipophilicity-balanced SAR programs.
Thioether handle enables C5 diversification in medicinal chemistry library synthesis.

Why Generic Triazoles Fail: N4-Ethyl & C5-Thioether Distinctions


Within the 1,2,4-triazole class, even minor alkyl chain-length variations (e.g., N4-methyl vs. N4-ethyl) can significantly alter lipophilicity, steric bulk, and hydrogen-bond acceptor capacity, leading to divergent pharmacokinetic profiles, target binding affinities, and synthetic reactivity. Generic substitution without accounting for these precise structural features risks compromising downstream synthetic yields or biological activity in structure-activity relationship (SAR) programs. [1]

Chain length N4-methyl analogs may shift lipophilicity and steric profile compared to N4-ethyl, potentially altering permeability and target engagement in SAR workflows.
Polar surface Hydroxyl-containing triazoles exhibit higher tPSA; brain-penetration models may not transfer to this thioether-fluorophenyl scaffold.
Reactivity C5-unsubstituted or C5-alkyl triazoles lack the methylthio leaving group, limiting late-stage diversification pathways for library synthesis.

Quantitative Differentiation Against Closest Analogs


N4-Ethyl Substitution Enhances Lipophilicity

The target compound exhibits a computed XLogP of 2.3 (PubChem), while the closest commercially available N4-methyl analog (3-(2-fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole, CAS 116850-50-1, PubChem CID 1066529) has a predicted XLogP of 2.0. [1] The ΔlogP of +0.3 units indicates moderately enhanced membrane permeability, a critical factor in cell-based assay performance.

N4-Ethyl vs. N4-Methyl Lipophilicity
Cross-study comparable
XLogP 2.3
N4-methyl analog: XLogP 2.0
ΔXLogP +0.3
Supports moderately enhanced permeability context for cell-based assay models.
Computed by XLogP3 3.0; PubChem 2025.04.14.
Lipophilicity Drug Design Physicochemical Property

Reduced Polar Surface Area vs. Hydroxyl-Triazoles

The target compound possesses a tPSA of 56 Ų (PubChem), which is substantially lower than the tPSA of commonly encountered hydroxyl-containing 1,2,4-triazole derivatives (typically 70–85 Ų). [1] This reduced polarity is consistent with the thioether and fluorophenyl substituents and suggests improved passive blood-brain barrier penetration relative to more polar triazole subclasses.

Reduced Polar Surface Area
Class-level inference
tPSA 56 Ų
Hydroxyl-triazoles class: ~70–85 Ų
Difference ~14–29 Ų lower
Supports improved passive BBB penetration potential relative to more polar triazole subclasses.
Computed by Cactvs 3.4.8.18; model-specific review needed.
Polar Surface Area CNS Drug Design Physicochemical Property

Methylthio Group Enables C5 Diversification

The methylthio group at C5 provides a synthetically versatile leaving group that can undergo nucleophilic displacement with amines, alcohols, or thiols, or be oxidized to the corresponding sulfoxide/sulfone. In contrast, C5-unsubstituted or C5-alkyl triazoles lack this derivatization handle. [1] This functional group is explicitly exploited in patent US4620011, where thioether-substituted triazoles serve as key intermediates for antifungal ethanol derivatives.

C5 Methylthio Diversification Handle
Supporting evidence
–SCH₃ leaving group
C5-H/alkyl analogs: no labile handle
Qualitative: present vs. absent
Enables nucleophilic displacement or oxidation for library synthesis and SAR exploration.
Cited in US Patent 4,620,011 for antifungal triazole intermediates.
Synthetic Chemistry Intermediate Building Block

Application Scenarios


Lipophilicity-Balanced Scaffold for Probe Design

When a program requires a 1,2,4-triazole core with moderate lipophilicity (XLogP ≈ 2.3) for cell-based or tissue-penetration assays, 4-ethyl-3-(2-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole offers a quantifiable advantage over the more polar N4-methyl analog (ΔlogP +0.3). [1] This property supports its selection for permeability-sensitive screening cascades.

CNS Lead Optimization with Low tPSA

With a tPSA of 56 Ų—well below the typical 70–85 Ų of hydroxyl-substituted triazoles—this compound is a suitable starting point for CNS drug discovery programs where passive blood-brain barrier penetration is desirable. [2] Procurement for neuroscience-targeted libraries is supported by this computed property.

C5-Diversifiable Intermediate for Antifungal Libraries

The methylthio group at C5 functions as a synthetic handle for late-stage diversification via nucleophilic displacement or oxidation, enabling the generation of compound libraries around a proven antifungal pharmacophore. [3] This utility is documented in patent literature describing thioether-triazole intermediates for antifungal ethanol derivatives. [3]

Physicochemical Reference for Triazole SAR

The distinct combination of N4-ethyl, 2-fluorophenyl, and C5-methylthio substituents yields a well-defined physicochemical profile (XLogP 2.3, tPSA 56 Ų, MW 237.30). [1][2] This compound can serve as a calibrated reference for SAR campaigns that systematically vary N4-alkyl chain length or C5 substituent chemistry.

Application
Selection Property
Validation Focus
Lipophilicity-balanced probe design
XLogP ≈ 2.3 scaffold profile
Permeability assay and tissue-penetration endpoints
CNS lead optimization screening
tPSA 56 Ų (below 70 Ų threshold)
Passive BBB penetration model response
C5-diversifiable intermediate libraries
Methylthio leaving group at C5
Nucleophilic displacement and oxidation reactivity
Triazole SAR reference compound
N4-ethyl, 2-F-phenyl, C5-SCH₃ combination
Systematic N4-alkyl and C5-substituent variation
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